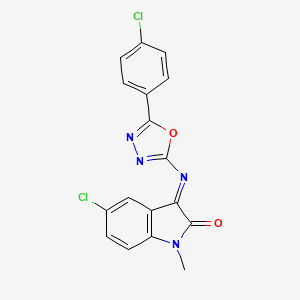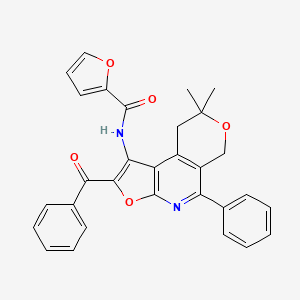
2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a furan ring fused with a pyrano-pyridine system, which is further substituted with benzoyl and phenyl groups. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmacological research.
Preparation Methods
The synthesis of 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- involves multiple steps, typically starting with the preparation of the furan ring followed by the construction of the pyrano-pyridine system. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmacological applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and phenyl groups play a crucial role in binding to these targets, while the furan and pyrano-pyridine systems contribute to the overall stability and specificity of the interaction. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- include other furan and pyridine derivatives with similar structural features. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:
2-Furancarboxamide derivatives: These compounds have variations in the substituents on the furan ring, leading to different chemical and biological properties.
Pyrano-pyridine derivatives: These compounds have modifications in the pyrano or pyridine rings, affecting their stability and reactivity.
Benzoyl and phenyl-substituted compounds: These compounds have different substituents on the benzoyl or phenyl groups, influencing their interactions with molecular targets.
This detailed article provides a comprehensive overview of 2-Furancarboxamide, N-(2-benzoyl-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
172985-42-1 |
|---|---|
Molecular Formula |
C30H24N2O5 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-(4-benzoyl-12,12-dimethyl-8-phenyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C30H24N2O5/c1-30(2)16-20-21(17-36-30)24(18-10-5-3-6-11-18)32-29-23(20)25(31-28(34)22-14-9-15-35-22)27(37-29)26(33)19-12-7-4-8-13-19/h3-15H,16-17H2,1-2H3,(H,31,34) |
InChI Key |
VYYNETUEBKKUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=CC=C4)NC(=O)C5=CC=CO5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


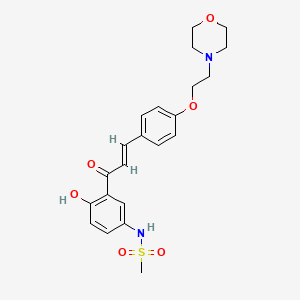
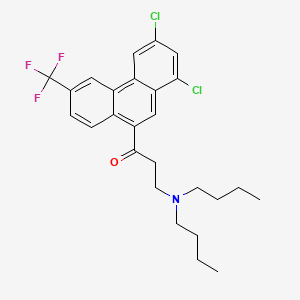
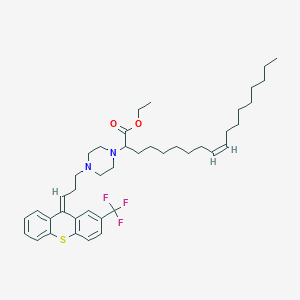
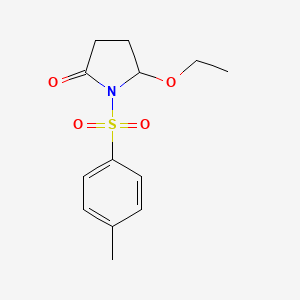

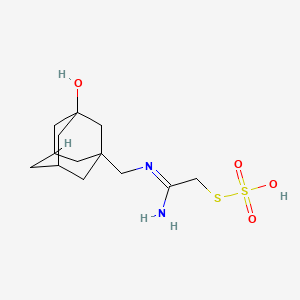
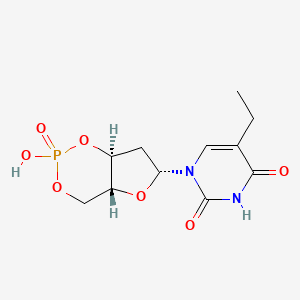
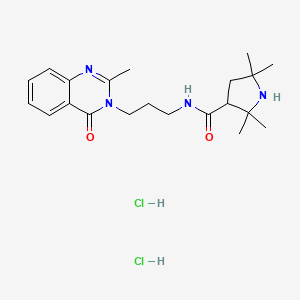
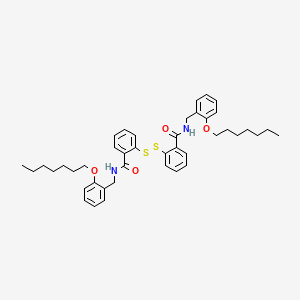
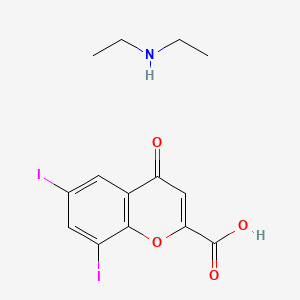

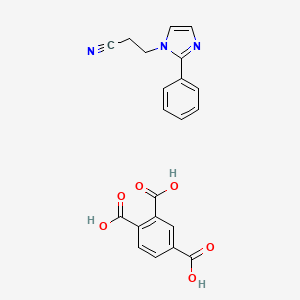
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
